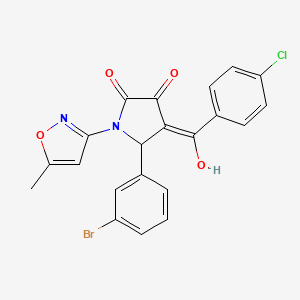![molecular formula C13H16N2O3 B5362786 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one](/img/structure/B5362786.png)
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one, also known as DNP, is a yellow crystalline solid that has been used in scientific research for over a century. DNP is a potent uncoupler of oxidative phosphorylation, which makes it a useful tool for studying energy metabolism in cells.
Applications De Recherche Scientifique
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one has been used in scientific research for a variety of applications. One of the most common uses of this compound is in the study of energy metabolism in cells. This compound uncouples oxidative phosphorylation, which results in the dissipation of the proton gradient across the mitochondrial inner membrane. This uncoupling effect can be used to study the rate of oxygen consumption in cells, which is a measure of energy metabolism.
Mécanisme D'action
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one uncouples oxidative phosphorylation by allowing protons to leak back into the mitochondrial matrix. This results in the dissipation of the proton gradient across the mitochondrial inner membrane, which reduces the efficiency of ATP production. The uncoupling effect of this compound is due to its ability to act as a protonophore, which means that it can transport protons across biological membranes.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. One of the most significant effects is its ability to increase metabolic rate and energy expenditure. This effect has led to the use of this compound as a weight loss drug, although this use is not recommended due to the potential for serious side effects.
Avantages Et Limitations Des Expériences En Laboratoire
4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one has a number of advantages and limitations for lab experiments. One of the main advantages is its ability to uncouple oxidative phosphorylation, which makes it a useful tool for studying energy metabolism in cells. However, this compound also has a number of limitations, including its potential toxicity and the fact that it can interfere with other metabolic processes in cells.
Orientations Futures
There are a number of future directions for research on 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one. One area of interest is the development of new uncoupling agents that are less toxic than this compound. Another area of interest is the use of this compound in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, there is also interest in the use of this compound as a tool for studying the role of energy metabolism in disease processes such as cancer.
Méthodes De Synthèse
The synthesis of 4,4-dimethyl-1-[(4-nitrophenyl)amino]-1-penten-3-one involves the reaction of 4-nitroaniline with 4,4-dimethyl-1-penten-3-one in the presence of a base such as sodium ethoxide. This reaction results in the formation of this compound, which can be purified through recrystallization from a suitable solvent.
Propriétés
IUPAC Name |
(E)-4,4-dimethyl-1-(4-nitroanilino)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)12(16)8-9-14-10-4-6-11(7-5-10)15(17)18/h4-9,14H,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHOJMVHLXHTNI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C=CNC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C=C/NC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}-N-[(2R)-tetrahydrofuran-2-ylmethyl]pyridin-2-amine](/img/structure/B5362704.png)
![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)

![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![N-(3-isoxazolylmethyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5362751.png)
![5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)
amine hydrochloride](/img/structure/B5362778.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)
![ethyl 1-[3-(2-isopropyl-5-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5362801.png)
![5-(4-morpholinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5362808.png)
![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)